An In-depth Technical Guide to 1,2-Indandione: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 1,2-Indandione: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Indandione, a vicinal diketone derivative of indane, is a compound of significant interest, primarily recognized for its application in forensic science as a highly sensitive reagent for the detection of latent fingerprints on porous surfaces. Its reaction with amino acids present in fingerprint residues yields a highly fluorescent product, allowing for clear visualization under specific light sources. This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-indandione, its molecular structure, detailed experimental protocols for its synthesis and application in fingerprint development, and a summary of its reactivity. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and forensic science.
Chemical Structure and Identification
1,2-Indandione is an organic compound with the systematic IUPAC name 1H-Indene-1,2(3H)-dione . It consists of a benzene ring fused to a five-membered ring containing two adjacent carbonyl groups.
Structural Identifiers:
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CAS Number: 16214-27-0[1]
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Molecular Formula: C₉H₆O₂[1]
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SMILES: C1C2=CC=CC=C2C(=O)C1=O[1]
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InChI: InChI=1S/C9H6O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4H,5H2[1]
Physicochemical Properties
A summary of the key physicochemical properties of 1,2-indandione is presented in the table below, providing a quick reference for laboratory applications.
| Property | Value | Reference(s) |
| Molecular Weight | 146.145 g/mol | [1] |
| Appearance | Yellow solid/crystalline powder | [1] |
| Melting Point | 117-124 °C | [1] |
| Boiling Point | 273.8 °C | [1] |
| Solubility | Sparingly soluble in water. Soluble in common organic solvents. | [1] |
| UV-Vis (λmax) | 484 nm | [1] |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 1765, 1710 (C=O stretching) | [1] |
| ¹H NMR (500 MHz, DMSO-d₆, δ in ppm) | 7.38–7.47 (m, 1H), 7.53–7.66 (m, 1H), 7.78–7.90 (m, 2H), 3.61 (s, 2H) | [1] |
| ¹³C NMR (125 MHz, DMSO-d₆, δ in ppm) | 36.46, 124.38, 127.47, 127.89, 136.24, 136.81, 147.30, 187.58, 199.54 | [1] |
Experimental Protocols
Synthesis of 1,2-Indandione via Oxidation of 1-Indanone
1,2-Indandione is commonly prepared by the oxidation of 1-indanone using selenium dioxide.[1] The following protocol outlines a general procedure for this synthesis.
Materials:
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1-Indanone
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Selenium Dioxide (SeO₂)
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Dioxane (anhydrous)
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Ethyl acetate
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Petroleum ether
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Filtration apparatus
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 1-indanone in anhydrous dioxane.
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Add a stoichiometric amount of selenium dioxide to the solution.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature.
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Filter the mixture to remove the precipitated selenium metal.
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Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield pure 1,2-indandione as a yellow crystalline solid.
Development of Latent Fingerprints
This protocol details the preparation of a 1,2-indandione solution and its application for the visualization of latent fingerprints on porous surfaces.
Materials:
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1,2-Indandione
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Ethyl acetate
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HFE-7100 (or a suitable non-polar carrier solvent like petroleum ether)
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Zinc Chloride (optional, for post-treatment)
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Ethanol (anhydrous, for zinc chloride solution)
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Glacial Acetic Acid (optional, for zinc chloride solution)
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Methyl-tert-butyl ether (MTBE, for zinc chloride solution)
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Spray bottle or dipping tray
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Fume hood
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Oven or heat press
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Forensic light source (green light, ~515-570 nm)
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Orange or red barrier filter goggles/camera filter
Working Solution Preparation:
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In a fume hood, dissolve 2 grams of 1,2-indandione in 70 mL of ethyl acetate. Stir until fully dissolved.
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To this solution, add 930 mL of HFE-7100 and mix thoroughly.
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Store the working solution in a dark, stoppered glass bottle in a refrigerator to prolong its shelf life.
Application Procedure:
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In a fume hood, apply the 1,2-indandione working solution to the porous substrate (e.g., paper) by spraying, dipping, or using a wash bottle.
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Allow the item to air-dry completely (approximately 3 minutes).
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To accelerate the development of fingerprints, heat the treated item in an oven at 100°C for 10-20 minutes. A relative humidity of approximately 60% can be beneficial but is not always necessary.
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The developed fingerprints will appear as a faint pink color.
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Visualize the developed prints under a forensic light source in the green light range (approximately 515-570 nm) while wearing orange or red barrier filter goggles. The prints will exhibit strong fluorescence.
Optional Zinc Chloride Post-Treatment:
Treatment with a zinc chloride solution can enhance the fluorescence of the developed fingerprints.
Zinc Chloride Solution Preparation:
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In a fume hood, dissolve 30 grams of zinc chloride in a mixture of 500 mL of MTBE and 20 mL of anhydrous ethanol.
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Stir until the zinc chloride is completely dissolved (this may take 30-60 minutes).
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Add 10 mL of glacial acetic acid and dilute with 500 mL of a hydrocarbon solvent (e.g., petroleum ether).
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Store in a brown glass bottle.
Zinc Chloride Application:
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After the initial development with 1,2-indandione and heating, lightly spray the item with the zinc chloride solution in a fume hood.
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Allow the solvents to evaporate.
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Re-examine the item under the forensic light source as described above.
Reactivity and Mechanism of Action
The primary application of 1,2-indandione in forensic science relies on its reaction with the amino acids present in the eccrine and sebaceous sweat residues of latent fingerprints. This reaction is analogous to the well-known ninhydrin reaction.
The proposed mechanism involves the nucleophilic attack of the amino group of an amino acid on one of the carbonyl carbons of 1,2-indandione. This is followed by dehydration to form a Schiff base. Subsequent decarboxylation and further reaction lead to the formation of a highly conjugated and fluorescent product, often referred to as "Joullié's Pink".
It is important to note that the reactivity of 1,2-indandione can be influenced by the solvent system. In the presence of alcohols such as methanol, 1,2-indandione can form a hemiketal, which has been shown to be less reactive towards amino acids. Therefore, the choice of solvent in the working solution is critical for optimal performance.
Visualizations
Caption: Experimental workflow for the synthesis and application of 1,2-indandione.
Caption: Simplified reaction pathway of 1,2-indandione with amino acids.
